molecular formula C29H32O13 B601099 顺铂 CAS No. 100007-56-5

顺铂

货号 B601099
CAS 编号: 100007-56-5
分子量: 588.57
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-Etoposide is a semi-synthetic compound derived from the North American mayapple, Podophyllum peltatum, and the Indian species Podophyllum emodi . It is a topoisomerase II inhibitor, usually used as a first-line chemotherapy drug for tumors . Its combination with cisplatin, which is a combined chemotherapy regimen, is also commonly used as a first-line treatment regimen for extensive-stage small cell lung cancer (ES-SCLC) .


Synthesis Analysis

The synthesis of cis-Etoposide involves a dual fluorescence probe strategy using glutathione-capped copper nanoclusters (GSH-CuNCs) and nitrogen-doped carbon dots (N-CDs) for the simultaneous analysis of cisplatin and etoposide . The fluorescence signal of GSH-CuNCs at 615 nm increased linearly with cisplatin concentration while the N-CD emission at 480 nm remained unaffected .


Molecular Structure Analysis

The molecular formula of cis-Etoposide is C29H32O13 . The crystal structures of the ATPase and DNA binding/cleavage domains of eukaryotic Top2 have been determined and present cavities compatible with the binding of a DNA double helix .

科学研究应用

Combination Chemotherapy

Cis-Etoposide is often used in combination with other drugs like Cisplatin for treating various cancers . This combination therapy is highly effective due to their different mechanisms of cytotoxicity .

Sensing Methods for Drug Quantitation

The potential for pharmacokinetic interactions between drugs like Cisplatin and Etoposide necessitates selective sensing methods to quantitate both drug levels in a patient’s plasma . A dual fluorescence probe strategy has been developed for this purpose .

Treatment of Small Cell Lung Cancer

Cis-Etoposide is used in combination with other drugs for the first-line treatment of extensive-stage small cell lung cancer (ES-SCLC), an aggressive disease with poor survival .

Application of Nanocarriers

To overcome the drug resistance and reduction of toxicity of Cisplatin derivatives, nanocarriers (polymers and liposomes) are applied which provide improved targeted delivery, increased intracellular penetration, selective accumulation in tumor tissue, and enhanced therapeutic efficacy .

Enhanced Killing of Prostate Cancer Cells

Etoposide Impurity B shows promise in treating prostate cancer but has significant side effects and poor solubility and bioavailability . Nanoparticles are quite successful in overcoming such problems .

Rapid Detection of Etoposide in Biological Samples

A nanoporous gold (NPG)-modified GCE has been constructed for the detection of Etoposide Impurity B. The electrochemical oxidation of Etoposide by NPG caused a sensitive current peak, indicating its presence .

Treatment of Various Tumors

Etoposide Impurity B is also used in combination with other chemotherapeutic agents for the treatment of refractory testicular tumors, small-cell lung cancer, lymphoma, non-lymphocytic leukemia, and glioblastoma multiforme .

Inhibition of DNA Topoisomerase II

Etoposide Impurity B inhibits DNA topoisomerase II, thereby inhibiting DNA synthesis at the pre-mitotic stage . This causes the fragmentation of DNA, blocking the cell cycle, and leading to the death of cancer cells .

未来方向

Recent studies involving targeted therapies have been disappointing. Nevertheless, studies of the management of refractory germ cell cancer are ongoing, with a focus on optimal utilization of high-dose chemotherapy and autologous stem cell transplant, as well as the role of immune checkpoint inhibitors in refractory germ cell tumors .

属性

IUPAC Name

(5S,5aR,8aS,9R)-5-[[(4aR,6R,7S,8R,8aR)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25-,26+,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJPUSNTGOMMGY-KOUFYDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Etoposide

Q & A

Q1: What makes Cisplatin and Etoposide a relevant treatment option for specific types of lung cancer?

A1: Both Cisplatin and Etoposide are chemotherapeutic agents that have shown efficacy in treating certain lung cancers. Research indicates that a combination of chemotherapy and radiation therapy followed by surgery is a viable treatment approach for stage IIIA(N2) non-small cell lung cancer (NSCLC) []. Furthermore, clinical trials like JCOG 9511 and SWOG 0124 have investigated the efficacy of Cisplatin combined with either Etoposide or Irinotecan in extensive-stage small cell lung cancer (ES-SCLC) [, ].

Q2: Are there specific patient characteristics that influence treatment outcomes for Cisplatin and Etoposide-based therapies?

A3: Yes, research suggests that patient characteristics play a role in treatment outcomes. For instance, in a study exploring long-term survival after induction chemotherapy with Cisplatin/Paclitaxel followed by chemo-radiation and surgery, histological subtype and age emerged as significant factors []. Specifically, patients with adenocarcinoma and older patients showed poorer prognoses compared to other subtypes and younger patients, even with trimodality therapy [].

Q3: What are the ongoing research efforts to optimize treatment strategies involving Cisplatin and Etoposide?

A3: Current research aims to personalize therapies based on individual patient characteristics and tumor profiles. This includes:

  • Pharmacogenomic analysis: Identifying genetic variations that influence drug metabolism and toxicity to tailor treatment regimens [, ].
  • Biomarker discovery: Exploring potential biomarkers to predict treatment response and identify patients who would benefit most from specific therapies [].
  • Optimization of treatment protocols: Investigating different chemotherapy combinations, radiation doses, and surgical approaches to improve survival rates and minimize toxicity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。